molecular formula C19H21FN2O4S B5187139 N-(3,4-dimethylphenyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide

N-(3,4-dimethylphenyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide

Cat. No. B5187139
M. Wt: 392.4 g/mol
InChI Key: QKOOCZZQFTUFDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide, also known as DMSB, is a chemical compound that has gained attention from the scientific community due to its potential applications in various fields.

Mechanism of Action

N-(3,4-dimethylphenyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide acts as a competitive inhibitor of CK2 by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of phosphate groups to target proteins, leading to decreased cell proliferation and increased cell death.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer effects, N-(3,4-dimethylphenyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide has also been studied for its effects on other biochemical pathways. Studies have shown that N-(3,4-dimethylphenyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide can inhibit the activity of the protein kinase C, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. N-(3,4-dimethylphenyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide has also been shown to inhibit the activity of the enzyme carbonic anhydrase, which plays a role in regulating pH balance in the body.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,4-dimethylphenyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide in lab experiments is its selectivity towards CK2, which allows for targeted inhibition of this enzyme without affecting other cellular processes. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

For N-(3,4-dimethylphenyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide research include further studies on its potential as a cancer therapy, as well as its effects on other cellular pathways. Additionally, research on improving the solubility and bioavailability of N-(3,4-dimethylphenyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide could lead to more effective use in experimental settings. Finally, studies on the potential side effects and toxicity of N-(3,4-dimethylphenyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide are necessary to ensure its safety for use in humans.
In conclusion, N-(3,4-dimethylphenyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide is a chemical compound with potential applications in cancer research and other fields. Its selective inhibition of CK2 makes it a promising candidate for targeted cancer therapy, and further research on its effects on other cellular pathways could lead to new discoveries in the field of biochemistry.

Synthesis Methods

N-(3,4-dimethylphenyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide can be synthesized through a multi-step process involving the reaction of 3,4-dimethylphenylamine with 4-fluorobenzoyl chloride, followed by the addition of morpholine and sulfonyl chloride. The resulting product is then purified through column chromatography to obtain N-(3,4-dimethylphenyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide in its pure form.

Scientific Research Applications

N-(3,4-dimethylphenyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide has been studied for its potential applications in cancer research, specifically as a potential inhibitor of the protein kinase CK2. CK2 is an enzyme that is overexpressed in many cancer cells and plays a crucial role in cell proliferation and survival. Studies have shown that N-(3,4-dimethylphenyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide can selectively inhibit CK2 activity, leading to decreased cancer cell viability and increased apoptosis.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-fluoro-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O4S/c1-13-3-5-16(11-14(13)2)21-19(23)15-4-6-17(20)18(12-15)27(24,25)22-7-9-26-10-8-22/h3-6,11-12H,7-10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOOCZZQFTUFDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-4-fluoro-3-morpholin-4-ylsulfonylbenzamide

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